molecular formula C18H20O5 B1675249 Loureirin B CAS No. 119425-90-0

Loureirin B

Numéro de catalogue B1675249
Numéro CAS: 119425-90-0
Poids moléculaire: 316.3 g/mol
Clé InChI: ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Loureirin B is a flavonoid originally isolated from D. cochinchinensis, a major component of the traditional herbal medicine dragon’s blood . It has diverse biological activities and helps combat neurodegenerative diseases .


Synthesis Analysis

Loureirin B is the marker compound of dragon blood (DB), which exhibits great potentials in protecting astronauts’ health against radiation and simulated microgravity (SM) . Ten metabolites were tentatively identified based on fragmentation pathways using LC-MS/MS method .


Molecular Structure Analysis

The molecular formula of Loureirin B is C18H20O5, with an average mass of 316.348 Da and a monoisotopic mass of 316.131073 Da .


Chemical Reactions Analysis

Loureirin B interacts with human serum albumin, which plays the role of a carrier of numerous drug ligands . The binding constants were calculated as 13.14 104 L/mol, 7.00 × 104 L/mol, and 2.78 104 L/mol for each method, respectively .

Applications De Recherche Scientifique

Application in Immunology

Loureirin B (LrB) has been studied for its immunosuppressive effects, particularly in relation to rheumatoid arthritis .

Method of Application

In one study, LrB was synthesized and its effects were studied on collagen-induced arthritis (CIA) in rats . The clinical score, paw volume, and joint morphology of CIA model rats were compared. The percentage of CD3+, CD4+ and CD8+ T cells in rat peripheral blood mononuclear and spleen were analyzed with flow cytometry .

Results

LrB effectively reduced the clinical score and relieved joint swelling. It could also decrease the percentage of CD4+ T cells, while increase the percentage of CD8+ T cells in peripheral blood mononuclear and spleen of rats with CIA . The concentrations of inflammatory cytokines interleukin (IL)-1b, IL-2, IL-6, IL-10 and IL-17 in the serum of CIA rats were significantly reduced by LrB .

Application in Pharmacology

Loureirin B has been found to exert immunosuppressive effects by inhibiting STIM1/Orai1 and KV1.3 Channels .

Method of Application

In this study, CRISPR/Cas9 was applied to edit KV1.3 coding gene KCNA3 and successfully generated a KV1.3 knockout (KO) cell model to determine whether KV1.3 KO was sufficient to block the Loureirin B-induced immunosuppressive effect .

Results

Loureirin B could still inhibit Ca 2+ influx and IL-2 secretion in the Jurkat T cells in the absence of KV1.3 although KO KV1.3 reduced about 50% of Ca 2+ influx and 90% IL-2 secretion compared with that in the wild type cells . Further experiments showed that Loureirin B directly inhibited STIM1/Orai1 channel in a dose-dependent manner .

Application in Neurology

Loureirin B has been found to have effects on neuronal cells, particularly in relation to neuroprotection .

Method of Application

In one study, Loureirin B was loaded into nanoliposomes and its effects were studied on SH-SY5Y cells . The cells were exposed to radiation and the effects of Loureirin B-loaded nanoliposomes were observed .

Results

The study found that Loureirin B-loaded nanoliposomes could provide neuroprotection to SH-SY5Y cells exposed to radiation .

Application in Drug Synthesis

Loureirin B has been used in the synthesis of chalcone derivatives .

Method of Application

In this application, Loureirin B was used as a starting material in the synthesis of chalcone derivatives . Sodium hydroxide (NaOH) was used as a catalyst in the reaction .

Results

The study did not provide specific results or outcomes for this application .

Application in Cardiovascular Medicine

Method of Application

In this application, Loureirin B was studied for its effects on blood circulation and arterial thrombus size . The specific methods of application or experimental procedures were not detailed in the study .

Results

The study found that Loureirin B promoted blood circulation and reduced the size of arterial thrombus .

Application in Pain Management

Loureirin B alone or combined with other Resina Draconis constituents inhibited voltage-gated sodium (Na V) channel, transient receptor potential vanilloid 1 channel, and acid-sensing ion channel in dorsal root ganglion (DRG) neurons and ameliorated inflammatory pain .

Method of Application

In this application, Loureirin B was studied for its effects on inflammatory pain . The specific methods of application or experimental procedures were not detailed in the study .

Results

The study found that Loureirin B ameliorated inflammatory pain .

Safety And Hazards

Loureirin B is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Orientations Futures

Loureirin B shows potential in protecting astronauts’ health against radiation and simulated microgravity (SM). It also has potential in the treatment of autoimmune diseases like rheumatoid arthritis .

Propriétés

IUPAC Name

1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152460
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loureirin B

CAS RN

119425-90-0
Record name Loureirin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loureirin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOUREIRIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loureirin B
Reactant of Route 2
Reactant of Route 2
Loureirin B
Reactant of Route 3
Reactant of Route 3
Loureirin B
Reactant of Route 4
Reactant of Route 4
Loureirin B
Reactant of Route 5
Reactant of Route 5
Loureirin B
Reactant of Route 6
Loureirin B

Citations

For This Compound
654
Citations
Y Liu, C Wang, G Wang, Y Sun, Z Deng, L Chen… - Theranostics, 2019 - ncbi.nlm.nih.gov
… In our study, we have demonstrated for the first time that Loureirin B (LrB) inhibits ovariectomized osteoporosis and explored its underlying mechanisms of action in vitro. Methods: We …
Number of citations: 136 www.ncbi.nlm.nih.gov
X Bai, T He, J Liu, Y Wang, L Fan, K Tao… - Experimental …, 2015 - Wiley Online Library
… Loureirin B also affected mRNA levels of major MMPs and TIMPs in TGF-β1-stimulated fibroblasts. Taken together, this study demonstrates that loureirin B … suggest that loureirin B is a …
Number of citations: 79 onlinelibrary.wiley.com
J Zhang, L Mo, H Huang, J Xu, Y Fan, W Li, H Wang… - Scientific Reports, 2022 - nature.com
… We have shown that Loureirin B (LrB) can inhibit osteoclasts. In this study, we demonstrated … capture and analyze the target protein of Loureirin B in bone marrow macrophages (BMMs), …
Number of citations: 3 www.nature.com
T He, X Bai, L Yang, L Fan, Y Li, L Su, J Gao… - Cellular Physiology and …, 2015 - karger.com
Background/Aims: Our previous study confirmed that Loureirin B (LB) can inhibit hypertrophic scar formation. However, the mechanism of LB-mediated inhibition of scar formation is still …
Number of citations: 52 karger.com
M Hasan, A Zafar, M Yousaf, H Gulzar, K Mehmood… - Acs Omega, 2019 - ACS Publications
Loureirin B (LB) is the most radioactive compound of dragon’s blood, but its poor pharmacokinetics due to its hydrophobic nature limits its clinical applications. Owing to the excellent …
Number of citations: 23 pubs.acs.org
Y Jiang, G Zhang, D Yan, H Yang, Z Ye… - … and Alternative Medicine, 2017 - hindawi.com
… to the identification of loureirin B as the major PAI… loureirin B, and the inhibitory effect of loureirin B on PAI-1 was also confirmed by clot lysis assay. In vivo studies showed that loureirin B …
Number of citations: 18 www.hindawi.com
X Sun, K Wen, Z Xu, Z He, B Wu… - Chinese …, 2020 - cmjournal.biomedcentral.com
… Loureirin B (LB) is one of the most important chemical compositions and physiologically active ingredients of resina draconis. It has the molecular structure propan-1-one, 1-(4-…
Number of citations: 18 cmjournal.biomedcentral.com
Y Zhang, Y Sha, K Qian, X Chen, Q Chen - Electrophoresis, 2017 - Wiley Online Library
Loureirin B (LB), a bioactive drug, is widely used in the treatment of biological diseases. However, due to its poor solution in water, it is important to find the approach which helps LB to …
H Fang, Y Ding, S Xia, Q Chen, B Niu - European Journal of Pharmacology, 2022 - Elsevier
Loureirin B (LB), a natural product derived from Sanguis draconis, has hypoglycemic effects in diabetic mice. However, there are no studies on how LB lowers blood glucose. In this …
Number of citations: 3 www.sciencedirect.com
Y Ding, S Xia, H Zhang, Q Chen… - Journal of Cellular and …, 2021 - Wiley Online Library
Loureirin B (LB) is a natural product derived from Sanguis draconis, which has hypoglycaemic effects. In order to research the possible target of LB in the treatment of diabetes, …
Number of citations: 9 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.